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Compound of Interest

Compound Name: 2-(Benzoyloxy)ethyl methacrylate

Cat. No.: B089258 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted Collision Cross

Section (CCS) for 2-(benzoyloxy)ethyl methacrylate. It details the computational prediction

methodologies, standard experimental protocols for CCS determination, and presents available

predicted data for this compound. This document is intended to serve as a valuable resource

for researchers in analytical chemistry, materials science, and drug development who utilize ion

mobility-mass spectrometry.

Introduction to 2-(benzoyloxy)ethyl methacrylate
and Collision Cross Section (CCS)
2-(benzoyloxy)ethyl methacrylate is a methacrylate monomer used in the synthesis of

polymers.[1] Its properties, and those of the resulting polymers, are influenced by its distinct

chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.[1]

In modern analytical science, particularly in fields like metabolomics, proteomics, and the

characterization of synthetic compounds, Ion Mobility-Mass Spectrometry (IM-MS) has become

an indispensable tool.[2] This technique separates ions not only by their mass-to-charge ratio

(m/z) but also by their size, shape, and charge in the gas phase.[2] The key physical parameter

derived from this separation is the Collision Cross Section (CCS), which is the effective area of

the ion as it tumbles and collides with a neutral buffer gas.[2][3]
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CCS values provide a highly characteristic identifier for a molecule, aiding in the confident

annotation of unknown compounds and the differentiation of isomers, which is often impossible

with mass spectrometry alone.[2] Given the vast number of potential chemical structures,

experimental determination of CCS for every compound is impractical. Therefore,

computational prediction, especially through machine learning, has become a critical method

for generating large-scale CCS libraries.[4][5][6]

Compound Identification and Predicted CCS Data
To ensure clarity, the fundamental properties of 2-(benzoyloxy)ethyl methacrylate are

summarized below. The compound is not a common metabolite, and as such, experimentally

derived CCS values are not readily available in public databases. However, robust

computational models can provide accurate predictions.

Table 1: Chemical Properties of 2-(benzoyloxy)ethyl methacrylate

Property Value Source

Common Name
2-(benzoyloxy)ethyl

methacrylate
[7]

CAS Number 14778-47-3 [7][8]

Molecular Formula C₁₃H₁₄O₄ [7][9]

Molecular Weight 234.25 g/mol [9]

InChIKey
IRUHNBOMXBGOGR-

UHFFFAOYSA-N
[9][10]

SMILES
CC(=C)C(=O)OCCOC(=O)C1=

CC=CC=C1
[9][10]

The predicted CCS values for various adducts of 2-(benzoyloxy)ethyl methacrylate,

calculated using the CCSbase machine learning model, are presented below. These values are

crucial for identifying the compound in IM-MS analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for 2-(benzoyloxy)ethyl
methacrylate Adducts
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 235.09648 151.8

[M+Na]⁺ 257.07842 157.6

[M+K]⁺ 273.05236 156.5

[M+NH₄]⁺ 252.12302 169.2

[M]⁺ 234.08865 154.8

[M-H]⁻ 233.08192 155.0

[M+HCOO]⁻ 279.08740 173.6

[M+CH₃COO]⁻ 293.10305 190.1

Data sourced from

PubChemLite, predicted using

the CCSbase model.[10]

Computational Prediction of Collision Cross Section
The prediction of CCS values is predominantly achieved through data-driven machine learning

(ML) models trained on large, curated databases of experimentally measured CCS values.[6]

These models learn the complex relationship between a molecule's structure and its gas-phase

conformation, allowing for rapid and accurate CCS prediction for novel compounds.[5]

The general workflow for predicting a CCS value involves several key steps, starting from a 2D

representation of the molecule.
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Computational workflow for machine learning-based CCS prediction.

Methodology for ML-Based CCS Prediction:

Input Molecular Structure: The process begins with a 2D representation of the molecule,

typically a SMILES or InChI string.[11] This format is machine-readable and contains the

necessary connectivity information.

Feature Generation: The 2D structure is used to calculate a set of numerical features known

as molecular descriptors or fingerprints.[6][11] These descriptors encode various
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physicochemical properties, such as molecular weight, charge distribution, bond counts, and

topological indices.

Model Application: The generated descriptors are fed into a pre-trained machine learning

model.[12] Common models include Support Vector Machines (SVM), Gradient Boosting

Machines (GBM), and more recently, Graph Neural Networks (GNNs) that can operate

directly on the molecular graph.[13][14]

CCS Value Output: The model outputs a predicted CCS value for a specific ion adduct (e.g.,

[M+H]⁺). The accuracy of this prediction is highly dependent on the quality and structural

diversity of the training data used to build the model.[12] Prediction errors for well-trained

models are typically low, often within 1-3%.[13]

Experimental Determination of Collision Cross
Section
While predictions are powerful, experimental validation remains the gold standard. The primary

technique for measuring CCS is Ion Mobility-Mass Spectrometry (IM-MS).[3] The process

involves generating ions, separating them based on their mobility through a drift cell, and finally

detecting them with a mass spectrometer.[3][15]
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Experimental Workflow

1. Sample Infusion
(Analyte + Calibrant)

2. Ionization
(e.g., ESI)
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(Focusing & Gating)
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7. CCS Calculation
(Based on Calibrants)
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Generalized experimental workflow for CCS determination via IM-MS.
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Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:

This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS)

instruments that rely on external calibration.

Sample and Calibrant Preparation:

Prepare a solution of the analyte (e.g., 2-(benzoyloxy)ethyl methacrylate) at a suitable

concentration (typically 1-10 µM) in an appropriate solvent (e.g., 50:50 acetonitrile:water

with 0.1% formic acid for positive mode ESI).

Prepare a separate or mixed solution of a well-characterized calibrant mixture. The

calibrant compounds should span the m/z and CCS range of the analyte and be of a

similar chemical class to ensure the highest accuracy.[16]

Instrument Setup and Ionization:

The sample/calibrant mixture is introduced into the mass spectrometer's ion source,

typically via electrospray ionization (ESI).

Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to

achieve stable ion generation with minimal fragmentation.[17]

Ion Mobility Separation:

Ions generated in the source are guided into the ion mobility cell, which is filled with a

neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[15]

In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of

voltage waves pushes the ions through.[18]

Ions are separated based on their mobility; compact ions with smaller CCS travel faster

than bulky ions with larger CCS.

Mass Analysis:

Ions exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their

m/z ratios are determined.[3]
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The instrument records ion arrival times from the mobility cell correlated with their m/z

values.

Data Processing and CCS Calculation:

A calibration curve is constructed by plotting the known CCS values of the calibrant ions

against their measured drift times.[16][18]

The measured drift time of the analyte ion is then used to determine its CCS value from

this calibration curve. This process corrects for instrument-specific fluctuations in pressure

and temperature.[16]

Conclusion
While experimental data for 2-(benzoyloxy)ethyl methacrylate is not publicly cataloged, this

guide provides robust, computationally predicted CCS values that serve as a reliable reference

for its identification in IM-MS analyses. The detailed workflows for both computational

prediction and experimental determination offer researchers a comprehensive understanding of

how these critical values are generated and validated. The synergy between high-accuracy

prediction models and standardized experimental protocols is essential for advancing the

confident structural elucidation of small molecules in complex scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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